8-Bromo-2,3,4,9-tetrahydro-1H-beta-carboline
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Overview
Description
8-Bromo-2,3,4,9-tetrahydro-1H-beta-carboline is a synthetic organic compound belonging to the beta-carboline family. Beta-carbolines are a group of alkaloids that are structurally related to tryptamines and have a variety of pharmacological properties.
Mechanism of Action
Target of Action
The primary target of 8-Bromo-2,3,4,9-tetrahydro-1H-beta-carboline is the 5-hydroxytryptamine 2C receptor . This receptor is a subtype of the 5-HT2 receptor that belongs to the serotonin receptor family and is a G protein-coupled receptor .
Mode of Action
This compound acts as a competitive selective inhibitor of the enzyme monoamine oxidase type A (MAO-A) . It binds to the 5-hydroxytryptamine 2C receptor, displacing [3H]-mesulergine, a typical ligand for this receptor .
Biochemical Pathways
The compound’s interaction with the 5-hydroxytryptamine 2C receptor affects the serotonin pathway . By inhibiting MAO-A, it prevents the breakdown of serotonin, leading to increased levels of serotonin in the synaptic cleft . This can enhance the transmission of serotonin signals, which are involved in a variety of physiological functions, including mood regulation and social behavior .
Result of Action
The inhibition of MAO-A by this compound can lead to an increase in serotonin levels . This can result in enhanced serotonin signaling, which could potentially influence mood and behavior . .
Biochemical Analysis
Biochemical Properties
It is known that derivatives of beta-carboline, such as tryptoline, have a variety of pharmacological properties . Tryptolines are competitive selective inhibitors of the enzyme monoamine oxidase type A (MAO-A) and are also potent reuptake inhibitors of serotonin and epinephrine .
Cellular Effects
It is known that tryptolines, which are related to this compound, can influence monoamine metabolism and the platelet aggregation response in human platelets .
Molecular Mechanism
It is known that tryptolines can inhibit the enzyme monoamine oxidase type A (MAO-A) and also inhibit the reuptake of serotonin and epinephrine .
Preparation Methods
The synthesis of 8-Bromo-2,3,4,9-tetrahydro-1H-beta-carboline typically involves the following steps:
Starting Materials: The synthesis begins with suitable starting materials such as 2,3-dihydro-beta-carboline.
Bromination: The bromination of 2,3-dihydro-beta-carboline is carried out under controlled conditions to introduce the bromine atom at the 8th position.
Cyclization: The brominated intermediate undergoes cyclization to form the final product, this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
8-Bromo-2,3,4,9-tetrahydro-1H-beta-carboline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into fully saturated derivatives.
Substitution: The bromine atom at the 8th position can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
8-Bromo-2,3,4,9-tetrahydro-1H-beta-carboline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a precursor in various industrial processes.
Comparison with Similar Compounds
8-Bromo-2,3,4,9-tetrahydro-1H-beta-carboline can be compared with other beta-carboline derivatives such as:
Harmane: Another beta-carboline derivative, harmane, is known for its psychoactive effects and is found in various plants and foods.
Norharmane: Similar to harmane, norharmane is a beta-carboline alkaloid with potential biological activity.
The uniqueness of this compound lies in its bromine substitution, which can influence its chemical reactivity and biological activity compared to other beta-carboline derivatives.
Properties
IUPAC Name |
8-bromo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2/c12-9-3-1-2-8-7-4-5-13-6-10(7)14-11(8)9/h1-3,13-14H,4-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDAJATJOFYZEDN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C3=C(N2)C(=CC=C3)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
171066-27-6 |
Source
|
Record name | 8-Bromo-2,3,4,9-tetrahydro-1H-pyrido(3,4-b)indole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0171066276 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 8-BROMO-2,3,4,9-TETRAHYDRO-1H-PYRIDO(3,4-B)INDOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X4LA85KXC2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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